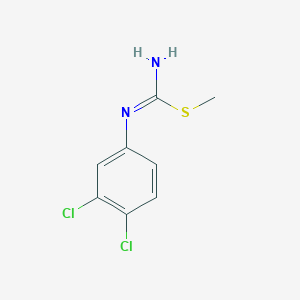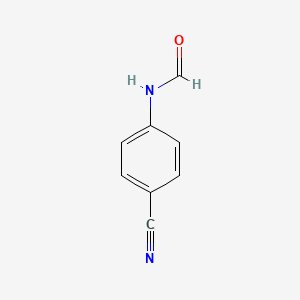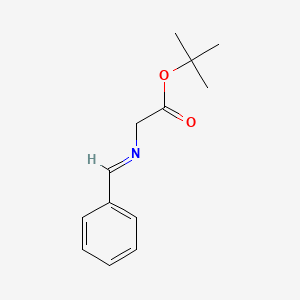
Tert-butyl 2-(benzylideneamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 2-(benzylideneamino)acetate is an organic compound with the molecular formula C13H17NO2 It is a derivative of glycine, where the amino group is substituted with a benzylidene group, and the carboxyl group is esterified with tert-butyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(benzylideneamino)acetate typically involves the condensation of glycine tert-butyl ester with benzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Schiff base. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 2-(benzylideneamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction can lead to the formation of the corresponding amine.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction would produce benzylamine derivatives.
科学的研究の応用
Tert-butyl 2-(benzylideneamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tert-butyl 2-(benzylideneamino)acetate involves its interaction with specific molecular targets. The benzylidene group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .
類似化合物との比較
Similar Compounds
Ethyl 2-(benzylideneamino)acetate: Similar structure but with an ethyl ester group instead of tert-butyl.
Benzylidene glycine: Lacks the ester group, making it more hydrophilic.
N-Benzylideneglycine: Another derivative with similar functional groups but different esterification.
Uniqueness
Tert-butyl 2-(benzylideneamino)acetate is unique due to its tert-butyl ester group, which provides increased steric hindrance and lipophilicity compared to its ethyl ester counterpart. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl 2-(benzylideneamino)acetate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChIキー |
HEKNBQQSYXRRQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN=CC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
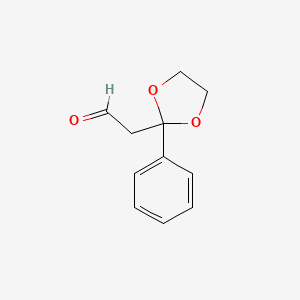

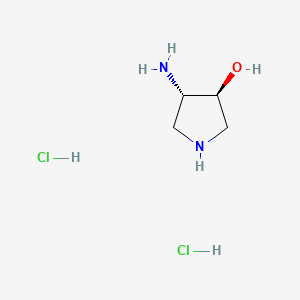
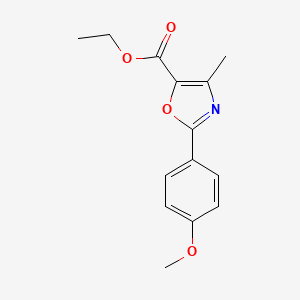

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B8697398.png)

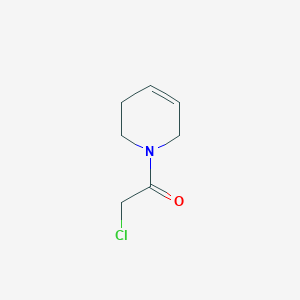

![1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane](/img/structure/B8697419.png)


